molecular formula C9H10F3N B1586632 1-(3-Trifluoromethylphenyl)ethylamine CAS No. 59382-36-4

1-(3-Trifluoromethylphenyl)ethylamine

Cat. No.: B1586632
CAS No.: 59382-36-4
M. Wt: 189.18 g/mol
InChI Key: ODZXRBRYQGYVJY-UHFFFAOYSA-N
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Description

1-(3-Trifluoromethylphenyl)ethylamine, also known as α-methyl-3-(trifluoromethyl)benzylamine, is an organic compound with the chemical formula C9H10F3N. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an ethylamine group. It is a colorless to pale yellow liquid with a strong aromatic odor and is soluble in various organic solvents such as ethanol, chloroform, and dichloromethane .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Trifluoromethylphenyl)ethylamine can be synthesized through multiple synthetic routes. One common method involves the reduction of 3-trifluoromethylbenzaldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4) to form 3-trifluoromethylbenzyl alcohol. This intermediate is then subjected to amination using ammonia or an amine source under suitable conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound typically involves the use of Grignard reagents. The process starts with the reaction of 3-trifluoromethylbenzyl chloride with magnesium in anhydrous ether to form the corresponding Grignard reagent. This intermediate is then reacted with an appropriate amine source to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Trifluoromethylphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3-Trifluoromethylphenyl)ethylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(3-Trifluoromethylphenyl)ethylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, allowing it to interact with various enzymes and receptors. This interaction can modulate the activity of neurotransmitters, enzymes, and other biological molecules, leading to its observed effects .

Comparison with Similar Compounds

  • 1-(4-Trifluoromethylphenyl)ethylamine
  • 1-(2-Trifluoromethylphenyl)ethylamine
  • 1-(3-Trifluoromethylphenyl)propan-2-amine

Comparison: 1-(3-Trifluoromethylphenyl)ethylamine is unique due to the position of the trifluoromethyl group on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to its isomers, it exhibits distinct physicochemical properties and reactivity patterns, making it a valuable compound in various applications .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-6(13)7-3-2-4-8(5-7)9(10,11)12/h2-6H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZXRBRYQGYVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382090
Record name 1-[3-(trifluoromethyl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59382-36-4
Record name 1-[3-(trifluoromethyl)phenyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name alpha-Methyl-3-(trifluoromethyl)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Into a 150 mL 3-necked round bottom flask, was placed ethanol (25 mL). NH3 gas was added at 0° C. The mixture was stirred for 1 h at 0° C. Into a 150-mL sealed tube, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (2 g, 10.64 mmol, 1.00 equiv) in ethanol (5 mL), and Ti[OCH(CH3)2]4 (6.04 g, 21.13 mmol, 2.00 equiv). This was followed by the addition of the above solution of NH3 (gas) in ethanol (25 mL). The mixture was stirred overnight at 48° C. To this was added NaBH4 (600 mg, 15.79 mmol, 1.48 equiv). The resulting solution was stirred for 3 h at room temperature. The resulting solution was diluted with 10 mL of ammonia and the solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (50:1). The product was obtained as 1 g (50%) of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti[OCH(CH3)2]4
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
5 mL
Type
solvent
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Eight
Yield
50%

Synthesis routes and methods II

Procedure details

Into a 150 mL 3-necked round bottom flask, was placed ethanol (25 mL) NH3 gas was added at 0° C. The mixture was stirred for 1 h at 0° C. Into a 150-mL sealed tube, was placed a solution of 1-(3-(trifluoromethyl)phenyl)ethanone (2 g, 10.64 mmol, 1.00 equiv) in ethanol (5 mL), and Ti[OCH(CH3)2]4 (6.04 g, 21.13 mmol, 2.00 equiv). This was followed by the addition of the above solution of NH3 (gas) in ethanol (25 mL). The mixture was stirred overnight at 48° C. To this was added NaBH4 (600 mg, 15.79 mmol, 1.48 equiv). The resulting solution was stirred for 3 h at room temperature. The resulting solution was diluted with 10 mL of ammonia and the solids were filtered out. The resulting mixture was concentrated under vacuum. The residue was applied onto a silica gel column and eluted with dichloromethane/methanol (50:1). The product was obtained as 1 g (50%) of a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
Ti[OCH(CH3)2]4
Quantity
6.04 g
Type
reactant
Reaction Step Two
Name
Quantity
600 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Trifluoromethylphenyl)ethylamine
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